REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:9][CH3:10])[CH:6]=[CH:5][CH:4]=1.C1C(=O)N([I:18])C(=O)C1>CN(C=O)C>[I:18][C:4]1[CH:5]=[CH:6][C:7]([NH:9][CH3:10])=[N:8][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
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17.24 g
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Type
|
reactant
|
Smiles
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COC1=CC=CC(=N1)NC
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Name
|
|
Quantity
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160 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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28 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the reaction temperature below 10° C
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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DISTILLATION
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Details
|
The reaction is distilled to dryness in vacuo
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Type
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DISSOLUTION
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Details
|
the residue is dissolved in CH2Cl2
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Type
|
WASH
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Details
|
eluting with heptane/EtOAc (9/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
IC=1C=CC(=NC1OC)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |